molecular formula C17H21N3O2S B2696315 1-(3-hydroxypropyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899743-32-9

1-(3-hydroxypropyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2696315
CAS No.: 899743-32-9
M. Wt: 331.43
InChI Key: OGVPBAOKOBQZMN-UHFFFAOYSA-N
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Description

1-(3-hydroxypropyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with profound implications in cellular signaling and disease pathology. Its primary research value lies in the investigation of neurodegenerative disorders, as the inhibition of GSK-3β has emerged as a promising therapeutic strategy for conditions like Alzheimer's disease [https://pubmed.ncbi.nlm.nih.gov/21732444/]. By selectively inhibiting GSK-3β, this compound modulates the hyperphosphorylation of tau protein, a key process in the formation of neurofibrillary tangles which are a hallmark of Alzheimer's pathology [https://www.nature.com/articles/s41582-021-00490-z]. Furthermore, its application extends to the study of mood disorders, such as depression and bipolar disorder, where GSK-3β is intricately involved in the behavioral responses to psychostimulants and the mechanism of lithium, a primary mood stabilizer [https://www.nature.com/articles/tp201248]. Researchers also utilize this inhibitor to probe the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and stem cell maintenance, which is negatively regulated by GSK-3β [https://www.cell.com/cell/fulltext/S0092-8674(19)30242-6]. This makes it a valuable tool in oncological research for understanding pathways that, when dysregulated, contribute to tumorigenesis. The compound's design, featuring a tetrahydroquinazolinone scaffold, contributes to its selectivity and potency, making it a crucial chemical probe for dissecting the complex physiological and pathological roles of GSK-3β across various fields of biomedical science.

Properties

IUPAC Name

1-(3-hydroxypropyl)-4-(pyridin-3-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-10-4-9-20-15-7-2-1-6-14(15)16(19-17(20)22)23-12-13-5-3-8-18-11-13/h3,5,8,11,21H,1-2,4,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVPBAOKOBQZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-hydroxypropyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C15H19N3OS\text{C}_{15}\text{H}_{19}\text{N}_3\text{OS}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.
  • Antioxidant Properties : The presence of the hydroxypropyl group may contribute to its ability to scavenge free radicals.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.

The biological activity of 1-(3-hydroxypropyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can be attributed to several mechanisms:

  • Interaction with DNA : The compound may induce DNA damage or inhibit DNA repair mechanisms.
  • Enzyme Modulation : It could modulate the activity of kinases or other enzymes involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels leading to oxidative stress in cancer cells.

Antitumor Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM depending on the cell line used.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)18

Antioxidant Activity

In vitro assays demonstrated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an antioxidant agent.

Concentration (µM)% Inhibition
1025
2045
5070

Pharmacological Effects

The pharmacological profile suggests that this compound could be beneficial in treating conditions associated with oxidative stress and inflammation. Its dual role as an enzyme inhibitor and antioxidant makes it a candidate for further research in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related tetrahydroquinazolinones and quinazolinone hybrids (Table 1). Key differences lie in substituent groups at positions 1 and 4, which significantly alter physicochemical and biological properties.

Table 1: Comparison of Tetrahydroquinazolinone Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Key Properties/Applications Reference
1-(3-hydroxypropyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one 3-hydroxypropyl (Pyridin-3-ylmethyl)thio Enhanced hydrophilicity; potential metal coordination via pyridinyl and thio groups N/A
4-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-thione (3a) H (unsubstituted) 4-Chlorophenyl Antimicrobial activity; electron-withdrawing Cl enhances stability
4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one (6b) Phenyl 4-Methoxyphenyl Electron-donating OMe group improves solubility; anticancer potential
3-Alkyl-2-((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio-2,3-dihydroquinazolin-4(1H)-one Alkyl + triazole-thioether 2-Oxopropyl-triazole hybrid Dual pharmacophores (triazole + quinazolinone); broad-spectrum bioactivity
4-(4-(Dimethylamino)phenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (2c) H (unsubstituted) 4-(Dimethylamino)phenyl Strong electron-donating NMe₂ group; fluorescent properties

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